molecular formula C14H16N4O6S B13268324 3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 379255-00-2

3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13268324
CAS No.: 379255-00-2
M. Wt: 368.37 g/mol
InChI Key: YSEWOKHCDBYIIK-UHFFFAOYSA-N
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Description

3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a pyrazolone core substituted with a nitrophenyl group and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps. One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to attach the morpholine sulfonyl group. The final step involves the formation of the pyrazolone ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine sulfonyl group can enhance solubility and bioavailability. The pyrazolone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a morpholine sulfonyl group on the pyrazolone core allows for diverse chemical reactivity and potential biological activity .

Biological Activity

3-Methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one is a compound that belongs to the pyrazole class of compounds, known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H16N4O6S
  • Molecular Weight : 368.36 g/mol
  • CAS Number : 379255-00-2

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, pyrazole-based compounds have been shown to inhibit tumor growth in various cancer cell lines. The compound under discussion has demonstrated promising results in inhibiting the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-70.08Apoptosis induction
A5490.12Cell cycle arrest

Anti-inflammatory Activity

Inflammation is a critical factor in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. The compound has been evaluated for its anti-inflammatory effects using standard models such as the carrageenan-induced paw edema test in rats.

Study ReferenceDose (µg)Inhibition (%)
10045
50065
100085

The results indicate that higher doses correlate with increased anti-inflammatory effects, suggesting a dose-dependent response.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. The compound has shown activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It potentially affects various signaling pathways, including those related to apoptosis and inflammation.
  • Direct Interaction with DNA : Some studies suggest that pyrazole derivatives can interact with DNA, leading to disruptions in replication and transcription processes.

Case Studies

A recent case study evaluated the effects of this compound on a specific cancer model. The study reported significant tumor size reduction in treated groups compared to controls, highlighting its potential as an antitumor agent.

Summary of Findings

  • Tumor Reduction : Treated mice showed a reduction in tumor size by up to 70% after four weeks of treatment.
  • Survival Rate : The survival rate in the treated group was significantly higher than that of the control group.

Properties

CAS No.

379255-00-2

Molecular Formula

C14H16N4O6S

Molecular Weight

368.37 g/mol

IUPAC Name

5-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C14H16N4O6S/c1-10-8-14(19)17(15-10)12-3-2-11(9-13(12)18(20)21)25(22,23)16-4-6-24-7-5-16/h2-3,9H,4-8H2,1H3

InChI Key

YSEWOKHCDBYIIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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